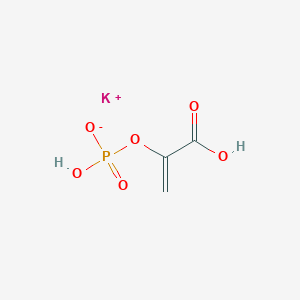
potassium;1-carboxyethenyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
potassium;1-carboxyethenyl hydrogen phosphate, also known as 1-Methylcyclohexene, is an organic compound with the molecular formula C7H12. It is a colorless liquid that is commonly used as a reagent or intermediate in organic synthesis. The compound is a cyclic olefin, which means it contains a carbon-carbon double bond within a ring structure. This structural feature makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylcyclohexene can be synthesized through several methods. One common method involves the dehydration of 1-methylcyclohexanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods
In industrial settings, 1-methylcyclohexene is often produced through the catalytic dehydrogenation of methylcyclohexane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures. The dehydrogenation reaction removes hydrogen atoms from methylcyclohexane, resulting in the formation of 1-methylcyclohexene.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylcyclohexene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-methylcyclohexanol or further to 1-methylcyclohexanone.
Reduction: Hydrogenation of 1-methylcyclohexene yields methylcyclohexane.
Substitution: It can participate in electrophilic addition reactions, such as halogenation, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is used for hydrogenation.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 1-Methylcyclohexanol, 1-Methylcyclohexanone
Reduction: Methylcyclohexane
Substitution: 1-Chloro-1-methylcyclohexane, 1-Bromo-1-methylcyclohexane
Applications De Recherche Scientifique
1-Methylcyclohexene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-methylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of hydroxyl or carbonyl groups. In reduction reactions, the double bond is hydrogenated to form a saturated compound. In substitution reactions, the double bond undergoes electrophilic addition, resulting in the formation of substituted products.
Comparaison Avec Des Composés Similaires
1-Methylcyclohexene can be compared with other similar compounds such as:
Cyclohexene: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
3-Methylcyclohexene: The methyl group is positioned differently, affecting its reactivity and the types of products formed.
4-Methylcyclohexene: Similar to 1-methylcyclohexene but with the methyl group in a different position, leading to different reaction pathways.
Conclusion
1-Methylcyclohexene (potassium;1-carboxyethenyl hydrogen phosphate) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in various chemical reactions and a subject of ongoing scientific research.
Propriétés
IUPAC Name |
potassium;1-carboxyethenyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDSEAIODNVPX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C(=O)O)OP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4KO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
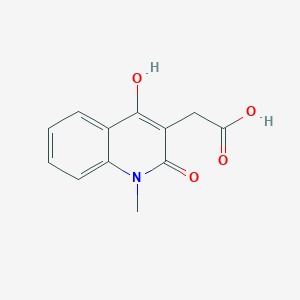
![2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B7782721.png)
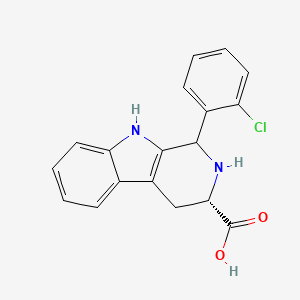
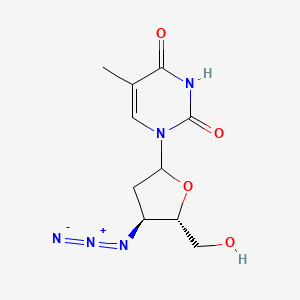
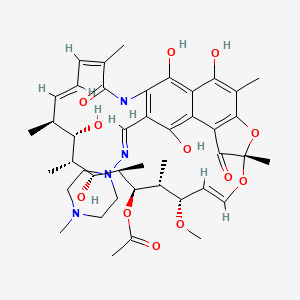
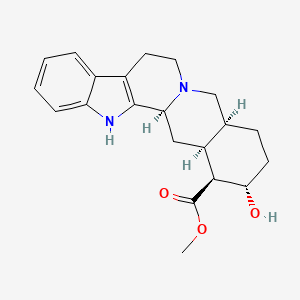

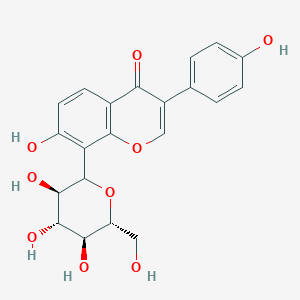
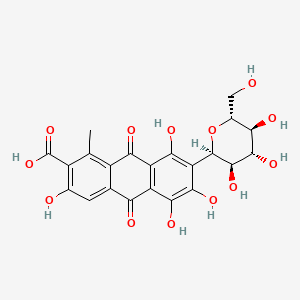
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B7782787.png)
![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoic acid](/img/structure/B7782820.png)
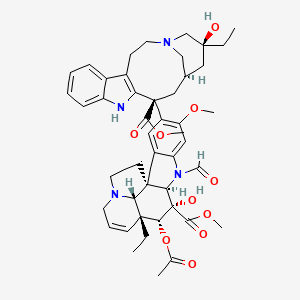
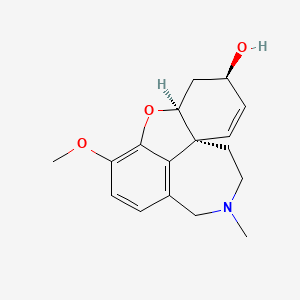
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7782836.png)
